HEPES sodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
103404-87-1 |
|---|---|
Molecular Formula |
C16H34N4NaO8S2- |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate |
InChI |
InChI=1S/2C8H18N2O4S.Na/c2*11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h2*11H,1-8H2,(H,12,13,14);/q;;+1/p-2 |
InChI Key |
KJICBABKQWYBFV-UHFFFAOYSA-L |
SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
Other CAS No. |
75277-39-3 |
Pictograms |
Irritant |
Related CAS |
7365-45-9 (Parent) |
Origin of Product |
United States |
Theoretical Framework of Hepes Sodium Salt As a Biochemical Buffer
Zwitterionic Nature and Buffering Capacity within Physiological pH Ranges
HEPES, including its sodium salt form, is a zwitterionic compound. This means it contains both a positively charged and a negatively charged group within the same molecule. The structure of HEPES includes a piperazine (B1678402) ring with two nitrogen atoms and a sulfonic acid group (-SO₃H). One nitrogen atom in the piperazine ring can accept a proton, while the sulfonic acid group is a strong acid that is typically deprotonated at physiological pH, carrying a negative charge. This internal charge balance contributes to its properties as a buffer.
HEPES sodium salt is particularly effective at maintaining a stable pH within the physiological range, typically cited as 6.8 to 8.2. reagent.co.ukinterchim.frgenetoprotein.combostonbioproducts.comhopaxfc.comsigmaaldrich.combio-world.comchemicalbook.comidealmedical.co.zaalkalisci.comcenmed.commicrobiologie-clinique.com This makes it suitable for a wide array of biological applications, including cell culture and enzyme studies, where maintaining a stable environment is crucial for cell viability and enzymatic activity. reagent.co.ukgenetoprotein.combostonbioproducts.comhopaxfc.comsigmaaldrich.comchemicalbook.comidealmedical.co.zaalkalisci.comcenmed.commicrobiologie-clinique.combiofargo.comadvancionsciences.combiosera.comsigmaaldrich.comfishersci.casigmaaldrich.comcaissonlabs.combiowest.netrndsystems.combiocompare.combiowest.netneofroxx.com Compared to bicarbonate buffers, HEPES is often preferred in cell culture as its buffering capacity is less dependent on carbon dioxide concentration, providing better pH control when the system is not in a CO₂ incubator. reagent.co.ukgenetoprotein.comsigmaaldrich.comchemicalbook.comidealmedical.co.zasigmaaldrich.comrndsystems.combiowest.netwikipedia.org
pKa Characteristics and Optimal Buffering Efficacy
The buffering capacity of a compound is most effective at pH values close to its pKa. HEPES has a pKa value of approximately 7.5 at 25°C. reagent.co.uksigmaaldrich.combio-world.comchemicalbook.comidealmedical.co.zasigmaaldrich.comsigmaaldrich.comwikipedia.orgsigmaaldrich.com This pKa falls within the physiological pH range, explaining its efficacy in this biological window. reagent.co.ukinterchim.frgenetoprotein.combostonbioproducts.comhopaxfc.comsigmaaldrich.combio-world.comchemicalbook.comidealmedical.co.zaalkalisci.comcenmed.commicrobiologie-clinique.com The optimal buffering efficacy of HEPES is generally considered to be within one pH unit of its pKa, supporting the useful range of 6.8 to 8.2. reagent.co.ukinterchim.frbostonbioproducts.comhopaxfc.comsigmaaldrich.combio-world.comchemicalbook.comidealmedical.co.zaalkalisci.comcenmed.commicrobiologie-clinique.combiofargo.comadvancionsciences.comsigmaaldrich.combiocompare.comwikipedia.orgsigmaaldrich.combiobasic.comhopaxfc.comsigmaaldrich.com
Below is a table summarizing the pKa and useful pH range of HEPES:
Note: Some sources indicate a pKa of 7.3 at 37°C. rndsystems.comneofroxx.com
Considerations of Metal Ion Complexation and Non-Coordinating Buffer Properties
A significant advantage of HEPES as a biological buffer is its negligible metal ion binding capacity. reagent.co.ukinterchim.frgenetoprotein.comsigmaaldrich.comchemicalbook.comidealmedical.co.zaalkalisci.comcenmed.commicrobiologie-clinique.combiofargo.comsigmaaldrich.comsigmaaldrich.comneofroxx.comwikipedia.orgcenmed.comhbdsbio.comhopaxfc.comsigmaaldrich.com This property is particularly important in biochemical experiments involving metal-dependent enzymes or processes where free metal ions are essential. reagent.co.ukinterchim.frgenetoprotein.comsigmaaldrich.comchemicalbook.comidealmedical.co.zaalkalisci.comcenmed.commicrobiologie-clinique.combiofargo.comsigmaaldrich.comsigmaaldrich.comneofroxx.comwikipedia.orghbdsbio.comhopaxfc.comsigmaaldrich.com Unlike some other common buffers, such as phosphate (B84403), HEPES is considered a non-coordinating buffer in solutions containing metal ions. genetoprotein.comidealmedical.co.zamicrobiologie-clinique.combiofargo.comsigmaaldrich.comcaissonlabs.comneofroxx.comhbdsbio.com
While generally considered to have low metal binding, some sources mention that HEPES can form complexes with certain divalent and trivalent metal ions, including copper (Cu²⁺), calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺), although the impact is often minor in typical experiments. Despite this, its metal binding is significantly less pronounced than many other buffers, making it a preferred choice for applications sensitive to metal chelation. reagent.co.ukinterchim.frgenetoprotein.comsigmaaldrich.comchemicalbook.comidealmedical.co.zaalkalisci.comcenmed.commicrobiologie-clinique.combiofargo.comsigmaaldrich.comsigmaaldrich.comneofroxx.comwikipedia.orgcenmed.comhbdsbio.comhopaxfc.comsigmaaldrich.com
Ionic Strength Modulation and Osmolality in Buffered Solutions
Maintaining appropriate osmolality is crucial for cell viability in cell culture media. biobasic.com The addition of this compound to a solution will increase its osmolality. Researchers must consider the contribution of this compound, along with other components in the media, to ensure the final solution is isotonic for the specific cell line or biological system being studied. biobasic.com While the buffering capacity is provided by the HEPES molecule itself, the sodium counterion impacts the ionic strength and osmolality of the resulting buffer solution.
Advanced Methodologies and Applications of Hepes Sodium Salt in Research
Cell and Tissue Culture Research Applications
HEPES sodium salt is extensively used in cell and tissue culture to provide a stable pH environment essential for optimal cell growth and metabolism. huankaigroup.comthomassci.com It is often used in conjunction with or as a replacement for sodium bicarbonate to buffer cell culture media. huankaigroup.comthermofisher.com
Maintaining a stable pH is critical for the normal growth and proliferation of cells, as even minor fluctuations can significantly impact cellular physiological functions. hbdsbio.com this compound is highly effective at maintaining physiological pH, particularly in the range of 6.8 to 8.2. hbdsbio.comadvancionsciences.com This buffering capacity is attributed to its pKa of approximately 7.5, which is close to the optimal pH for most cell lines (7.2 to 7.4). huankaigroup.comhbdsbio.com
A key advantage of HEPES is its ability to maintain pH stability independent of carbon dioxide (CO2) concentration. thomassci.comsigmaaldrich.com This makes it particularly valuable for experimental procedures that require cells to be outside of a CO2 incubator for extended periods, such as during cell passaging, transfection, or drug treatments. sigmaaldrich.com By effectively buffering against acidic or alkaline substances produced by cell metabolism, HEPES provides a constant and suitable growth environment. hbdsbio.com The typical concentration for cell culture applications ranges from 10 mM to 25 mM. huankaigroup.com
| Property | Value/Characteristic | Reference |
|---|---|---|
| Chemical Name | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid sodium salt | mpbio.com |
| Effective pH Range | 6.8 - 8.2 | hbdsbio.comadvancionsciences.com |
| pKa (at 20-25°C) | ~7.5 | hbdsbio.combio-world.com |
| Typical Concentration in Media | 10 mM - 25 mM | huankaigroup.com |
| CO₂ Dependence | Independent; maintains pH outside a CO₂ incubator | thomassci.comsigmaaldrich.com |
| Metal Ion Interaction | Does not form complexes with most metal ions | hbdsbio.com |
While traditional buffers like sodium bicarbonate, Tris, and phosphate (B84403) are used in cell culture, this compound offers several distinct advantages.
Sodium Bicarbonate (NaHCO₃): This is the most common buffer in cell culture but has a pKa of 6.3 at 37°C, resulting in suboptimal buffering in the physiological pH range. researchgate.net Its primary drawback is its dependence on a controlled CO2 environment to maintain pH, making the medium susceptible to rapid pH increases when exposed to normal atmospheric conditions. researchgate.netscientificbio.com HEPES is superior in maintaining pH despite changes in CO2 concentration. thomassci.comwikipedia.org
Tris (tris(hydroxymethyl)aminomethane): Tris has a buffering range of 7.0 to 9.2. yacooscience.com However, its pH is significantly affected by temperature changes, which can be a disadvantage in experiments with varying thermal conditions. chemicalbook.com HEPES, in contrast, shows good stability over a wide temperature range. hopaxfc.com Tris is also considered a weak base, whereas HEPES is a zwitterionic buffer. yacooscience.comhopaxfc.com
Phosphate-Buffered Saline (PBS): Phosphate buffers are effective in the pH range of 5.8-8.0. hopaxfc.comchemicalbook.com A significant limitation is their tendency to form precipitates with metal ions like calcium and magnesium, which are present in culture media. hopaxfc.comchemicalbook.com HEPES does not have this issue as it generally does not form complexes with metal ions. hbdsbio.com Furthermore, freezing a PBS solution can cause a significant drop in pH, a problem not observed with HEPES solutions. hopaxfc.comchemicalbook.com
| Feature | This compound | Bicarbonate Buffer | Tris Buffer | Phosphate Buffer |
|---|---|---|---|---|
| Effective pH Range | 6.8 - 8.2 yacooscience.com | Suboptimal at physiological pH (pKa ~6.3) researchgate.net | 7.0 - 9.2 yacooscience.com | 5.8 - 8.0 hopaxfc.com |
| CO₂ Dependence | Independent thomassci.com | Highly dependent scientificbio.com | Independent | Independent |
| Temperature Sensitivity | Low; pKa changes minimally with temperature hbynm.com | Relatively stable | High; pH varies significantly with temperature chemicalbook.com | Moderate |
| Interaction with Metal Ions | Negligible complex formation hopaxfc.com | Can precipitate with calcium | Does not precipitate with Ca²⁺, Mg²⁺ chemicalbook.com | Forms precipitates with Ca²⁺ and other ions hopaxfc.com |
| Toxicity | Can be toxic at high concentrations (>40 mM) researchgate.netchemicalbook.com | Rarely toxic, provides nutritional benefits thermofisher.com | Generally low toxicity | Can inhibit some enzymatic reactions hopaxfc.com |
By providing a stable pH environment, this compound generally promotes cellular growth and proliferation. hbdsbio.com This is particularly beneficial for cell lines that are highly sensitive to pH fluctuations, such as stem cells, where using HEPES can help maintain cell morphology and function. hbdsbio.com Research has shown that using a HEPES buffer system can lead to higher maximum cell density and viability compared to other systems. chemicalbook.com
However, the concentration of HEPES must be carefully managed. While it is non-toxic at typical concentrations (10-25 mM), higher concentrations can have adverse effects on cells. hbdsbio.comchemicalbook.com Excessive concentrations may disrupt the osmotic balance, leading to cellular stress and potentially affecting cell growth rate, morphology, and even causing cell death. hbdsbio.com Studies have also found that HEPES can be used to enhance the efficiency of protein transfection into mammalian cells without negatively impacting cell viability at concentrations up to 50 mM. nih.govhopaxfc.com
Molecular Biology Research Methodologies
Beyond cell culture, this compound is a valuable component in various molecular biology protocols, where maintaining a precise and stable pH is paramount for the success of experiments. hbynm.com
HEPES buffer is frequently included in DNA and RNA extraction kits due to its ability to protect nucleic acids from degradation. yacooscience.comhbdsbio.com The stability of the pH value during the extraction process is crucial for maintaining the integrity of nucleic acids. hbdsbio.com HEPES provides a powerful buffering capacity that ensures the chemical environment remains stable, thereby improving the quality and yield of the extracted DNA or RNA. hbdsbio.com
An important function of HEPES in these protocols is its ability to inhibit the activity of nucleases, which are primary enzymes responsible for nucleic acid degradation. hbdsbio.comhbdsbio.com By reducing nuclease activity, HEPES helps to preserve the integrity of the nucleic acid samples, which is essential for downstream applications. hbdsbio.comhbdsbio.com For instance, the HOPE (Hepes-Glutamic acid buffer mediated Organic solvent Protection Effect) fixing technique has been shown to preserve high molecular weight DNA and RNA from paraffin-embedded tissues, making them suitable for PCR and RT-PCR. nih.gov
In Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR), HEPES serves to maintain pH stability within the reaction system. This stable pH environment is important for the optimal activity of DNA polymerase, the enzyme that amplifies the DNA target. hbdsbio.com By ensuring the pH remains constant throughout the thermal cycling process, HEPES helps to improve the efficiency of the amplification reaction and the quality of the PCR product.
Furthermore, HEPES can enhance the specificity of the PCR reaction. hbdsbio.com It can influence the double-stranded stability of the DNA and the binding affinity of the primers to the template. hbdsbio.com This helps to reduce non-specific amplification and the occurrence of false-positive results, thereby increasing the accuracy and reliability of PCR-based diagnostics and research. hbdsbio.com
Electrophoretic Separation Techniques (e.g., RNA Electrophoresis, Isoelectric Focusing)
This compound is a versatile buffering agent frequently employed in various electrophoretic separation techniques due to its stable pH maintenance and minimal interaction with metal ions. biofargo.comsigmaaldrich.com Its zwitterionic nature and buffering range of pH 6.8 to 8.2 make it particularly suitable for maintaining physiological pH conditions, which are critical for the structural integrity and migration of biomolecules like RNA and proteins. biofargo.comsigmaaldrich.com
In the context of RNA electrophoresis , HEPES buffer provides a stable electric field environment, which is crucial for the orderly migration of RNA molecules through the gel matrix based on their size. hbdsbio.com The buffer's ability to maintain a constant pH helps to prevent the degradation of RNA by inhibiting the activity of RNases, which are often sensitive to pH changes. hbdsbio.com This makes HEPES an ideal choice for applications requiring high-quality, intact RNA. advancionsciences.com
For isoelectric focusing (IEF) , a technique that separates proteins based on their isoelectric point (pI), HEPES has been shown to be a suitable buffer component. It is particularly effective in generating narrow pH gradients, which are essential for achieving high-resolution separation of proteins with subtle differences in their pI values. sigmaaldrich.com The negligible metal ion binding capacity of HEPES is an additional advantage in IEF, as it prevents interference with the formation of the pH gradient and the focusing of proteins. biofargo.com
Table 1: Applications of this compound in Electrophoretic Techniques
| Technique | Role of this compound | Key Advantages |
|---|---|---|
| RNA Gel Electrophoresis | As a component of the running buffer. biofargo.comadvancionsciences.com | Maintains stable pH, inhibits RNase activity, ensures orderly migration of RNA. hbdsbio.com |
| Isoelectric Focusing | Used to generate narrow pH gradients. sigmaaldrich.com | Facilitates high-resolution protein separation, minimal metal ion interference. biofargo.comsigmaaldrich.com |
Mammalian Cell Transfection Efficiencies
HEPES-buffered saline (HBS) is a critical reagent in the calcium phosphate transfection method, a widely used technique for introducing foreign DNA into mammalian cells. tribioscience.com The buffering capacity of HEPES is essential for the formation of a fine precipitate of calcium phosphate-DNA complexes. tribioscience.com The stability of the pH, typically maintained around 7.05-7.12, directly influences the size and quality of this precipitate, which in turn significantly impacts the efficiency of cellular uptake through endocytosis. tribioscience.com
Research has demonstrated that HEPES can significantly enhance protein transfection efficiency in various mammalian cell lines. hopaxfc.com The proposed mechanism involves HEPES neutralizing the surface charge of proteins, which reduces their diffusion coefficient and facilitates their internalization by cells via endocytosis. hopaxfc.comnih.gov This method has been successfully used to deliver a range of proteins, including antibodies and recombinant proteins, into the cytoplasm of different cell types. nih.gov Studies have shown that for certain cell lines, the transfection efficiency using HEPES is comparable to or even exceeds that of more expensive commercial transfection reagents. hopaxfc.com
Table 2: Influence of HEPES on Transfection of Various Cell Lines
| Cell Line | Type of Cancer | Optimal HEPES Concentration |
|---|---|---|
| SK-LMS-1 | Sarcoma | 30 mM. researchgate.net |
| NPC-BM1 | Nasopharyngeal Carcinoma | 20 mM. researchgate.net |
| HT29 | Colon Cancer | 30 mM. researchgate.net |
| U87 | Glioblastoma | 50 mM. researchgate.net |
| HEL | Erythroleukemia | 30 mM. researchgate.net |
| HeLa | Cervical Cancer | 30 mM. researchgate.net |
| MCF7 | Breast Cancer | 20 mM. researchgate.net |
Compatibility with Restriction Enzyme Reactions
HEPES is recognized for its minimal interference in enzymatic reactions involving DNA, including those with restriction enzymes. This compatibility is attributed to its chemical structure, which does not chelate divalent cations like Mg²⁺, a critical cofactor for most restriction endonucleases. Unlike buffers such as EDTA that can inhibit these enzymes by sequestering necessary metal ions, HEPES maintains their activity.
While comprehensive charts detailing the percentage activity of a wide range of restriction enzymes in HEPES-based buffers are not as commonly published as for proprietary buffer systems, its general suitability is widely accepted in the research community. For many standard restriction digests, HEPES can be used as a component of the reaction buffer without significant loss of enzyme activity, provided the pH and salt concentrations are optimized for the specific enzyme. However, for digestions that are particularly sensitive or require maximal efficiency, it is always recommended to use the buffer supplied by the enzyme manufacturer. thermofisher.comneb.com When performing digests directly in PCR mixes, which may contain various salts and components, the activity of restriction enzymes can be affected, and in such cases, the addition of a dedicated restriction enzyme buffer is often recommended to ensure complete cleavage. neb.com
Biochemical and Biophysical Research Techniques
Enzymatic Assay Systems and Reaction Stability
This compound is a widely utilized buffering agent in a vast array of enzymatic assays due to its ability to maintain a stable pH in the physiological range of 6.8 to 8.2. biofargo.comsigmaaldrich.com This pH stability is crucial for the optimal activity and structural integrity of many enzymes, which often exhibit a narrow pH optimum. The pKa of HEPES, which is around 7.5 at 25°C, makes it an excellent choice for studying enzymes that function under physiological conditions. biospectra.us
An important feature of HEPES is its negligible binding of metal ions, which is a significant advantage over other buffers like Tris or phosphate that can interact with and inhibit metalloenzymes. biofargo.com This property ensures that the observed enzyme activity is not skewed by the buffering agent itself. While HEPES is compatible with many enzymatic assays, it is known to interfere with the Folin-Ciocalteu protein assay. sigmaaldrich.combiospectra.us However, it does not affect the Biuret protein assay. Researchers have successfully used HEPES in assays for enzymes like S-adenosylmethionine synthetase, even at pH values slightly outside its optimal buffering range, by using a sufficiently high buffer concentration. researchgate.net
Protein Purification and Extraction Protocols
The stability of HEPES across a broad pH range and its minimal interaction with metal ions make it a valuable component in protein purification and extraction protocols. biofargo.com It is frequently included in lysis and extraction buffers to maintain the native conformation and activity of proteins upon their release from the cellular environment. biofargo.com
A specific example of its application is in the microscale extraction and purification of integral membrane proteins. In one such protocol, HEPES is a key component of the lysis buffer, high salt wash buffer, and storage buffer. nih.gov Its role is to maintain a stable pH (typically 7.5) throughout the extraction and initial purification steps, which is critical for the stability and solubility of these often-labile proteins. nih.gov The use of HEPES in these protocols helps to prevent protein aggregation and denaturation, leading to higher yields of functional protein. mpbio.com
Table 3: this compound in a Generic Protein Extraction Protocol
| Step | Buffer Component | Purpose of HEPES |
|---|---|---|
| Cell Lysis | Lysis Buffer (e.g., 20mM HEPES, pH 7.5) | Maintains pH to protect protein integrity upon cell disruption. nih.gov |
| Washing | High Salt Wash Buffer (e.g., 50mM HEPES, pH 7.5) | Removes non-specifically bound proteins while maintaining target protein stability. nih.gov |
| Storage | Storage Buffer (e.g., 50mM HEPES, pH 7.5) | Ensures long-term stability of the purified protein. nih.gov |
Modulation of Protein Stability and Structure (e.g., Bovine Serum Albumin)
HEPES can influence the conformational stability of proteins. In a comparative study on the urea-induced denaturation of bovine serum albumin (BSA), HEPES was found to have a stabilizing effect on the protein's structure. researchgate.net The stabilizing effect of HEPES was greater than that of sodium phosphate and Tris-HCl buffers. researchgate.net This enhanced stability in the presence of HEPES is attributed to the piperazine (B1678402) ring in its structure, which may create a hydrophobic environment around the protein surface, thereby stabilizing its conformation against denaturation. researchgate.net
Dynamic light scattering studies have also been employed to investigate the thermal stability of BSA in the presence of HEPES. In these experiments, a 0.05 M HEPES solution was shown to increase the denaturation temperature of BSA to 53°C. nih.gov This indicates that HEPES contributes to the thermal stability of the protein. The presence of salts can further modulate protein stability, with high salt concentrations potentially shielding electrostatic interactions within the protein, which can alter its spatial conformation and increase thermal stability. nih.govresearchgate.net The specific effects of salts on protein structure are complex and can depend on the pH, the nature of the salt, and the protein itself. nih.govresearchgate.net
Table 4: Compound Names Mentioned | Compound Name | | | :--- | | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) | | Bovine Serum Albumin (BSA) | | Ethylenediaminetetraacetic acid (EDTA) | | Sodium Chloride (NaCl) | | Tris(hydroxymethyl)aminomethane (Tris) | | Tris-hydrochloride (Tris-HCl) |
Immunoprecipitation and Cell Lysis Procedures
This compound is a common component in lysis buffers for immunoprecipitation (IP), a technique used to isolate a specific protein out of a complex mixture. uchile.clnih.gov The primary role of HEPES in these buffers is to maintain a stable pH, which is crucial for preserving protein structure, function, and antibody-antigen interactions during the lysis and subsequent precipitation steps. acs.org Lysis buffers for IP often contain HEPES at a concentration of 50 mM, with a pH typically around 7.5. uchile.cl The composition of these buffers is critical and can be tailored to the specific protein of interest and the desired interactions. For instance, a non-denaturing lysis buffer might contain 50 mM HEPES (pH 7.5), 200 mM NaCl, and detergents like sodium cholate (B1235396) or Triton X-100 to solubilize proteins while keeping protein complexes intact. uchile.cl The choice between HEPES and other buffers like Tris can be significant; HEPES is often preferred for activity-based assays due to its pKa being closer to physiological pH and its lower temperature sensitivity compared to Tris. nih.gov
| Buffer Component | Typical Concentration | Purpose in Lysis/IP Buffer |
| HEPES | 20-50 mM | Maintains stable physiological pH (typically 7.4-7.5) |
| NaCl | 150-500 mM | Modulates ionic strength to reduce non-specific binding |
| Detergent (e.g., Triton X-100, NP-40) | 0.1-1.0% | Solubilizes proteins from membranes |
| Protease Inhibitors | Varies | Prevents degradation of target proteins by proteases |
| EDTA/EGTA | 1-5 mM | Chelates divalent cations, inhibiting certain proteases |
Protein Deposition Techniques in Electron Microscopy
In the field of electron microscopy (EM), HEPES has been identified as a valuable buffer in protein deposition and sample preparation, particularly for negative staining techniques. semanticscholar.orgnih.gov Negative staining enhances the contrast of biological macromolecules, allowing for their visualization. The choice of buffer is critical as it must not adversely interact with the sample or the heavy metal stains used, such as uranyl acetate (B1210297). HEPES was highlighted as a buffer of choice in a protein deposition technique because it did not interfere with the metal substrates. semanticscholar.orgnih.gov For instance, in the negative stain imaging of protein complexes, an EM buffer containing 50 mM HEPES (pH 7.6) along with salts like NaCl and KCl has been successfully used. The sample is applied to a carbon-coated grid, and the buffer is then wicked away before the application of the negative stain. While uranyl acetate is acidic and can affect the sample's pH, the brief exposure during the staining process is often not detrimental, especially for fixed samples.
Studies on Aqueous Two-Phase Separation Systems
A novel application of HEPES has been demonstrated in the formation of aqueous two-phase separation (ATPS) systems. ATPS are liquid-liquid extraction systems used for the separation and purification of biomolecules like proteins. Traditionally, these systems are formed by mixing a polymer (like polyethylene (B3416737) glycol) with a salt (such as phosphate or citrate). However, recent research has shown for the first time that HEPES buffer can induce phase separation in aqueous solutions of various organic solvents, including tetrahydrofuran (B95107) (THF), 1,4-dioxane, and various alcohols. This creates a new type of ATPS. Molecular dynamics simulations of a HEPES + water + THF system revealed that the zwitterionic HEPES molecules induce this phase separation by causing the organic solvent to be excluded from the water network, forming a new liquid phase. This finding opens up new possibilities for designing gentle and effective separation systems for delicate biological molecules.
Investigation of Biological Interactions and Cellular Dynamics
Contrary to the long-held assumption that its charge prevents it from entering cells, recent evidence suggests that HEPES can be taken up by cells and can significantly affect cellular functions. This has profound implications for the interpretation of experimental data where HEPES is used.
Effects on Energy-Dependent Efflux and Uptake Processes (e.g., P-glycoprotein substrates)
HEPES has been shown to modulate the activity of energy-dependent transporters, such as P-glycoprotein (P-gp), an efflux pump that plays a significant role in multidrug resistance. Studies using Caco-2 and MDCK-MDR1 cells, which are models for the intestinal barrier, have demonstrated that the presence of HEPES in the culture and incubation media significantly alters the transport of P-gp substrates. Specifically, the uptake of P-gp substrates was substantially diminished as the HEPES concentration was increased to 25 mM. Furthermore, bidirectional transport studies showed that the permeability ratio of efflux to influx was significantly higher in the presence of 25 mM HEPES, suggesting a stimulation of the P-gp efflux system. This effect may help explain inconsistencies in transport data reported from different laboratories that use varying concentrations of HEPES.
Stimulation of Cellular ATP Production
The modulation of energy-dependent processes by HEPES is linked to its ability to stimulate cellular ATP production. Assays have directly quantified an increase in ATP levels in cells incubated with HEPES. This increased ATP availability likely fuels the activity of ATP-dependent transporters like P-gp, leading to the observed increase in drug efflux. The stimulation of ATP production appears to be a key mechanism through which HEPES influences cellular bioenergetics and transport phenomena.
Modulation of Amino Acid Uptake Mechanisms
HEPES also selectively modulates amino acid transport. Research has shown that while the uptake of phenylalanine, an ATP-independent process, remains unchanged in the presence of HEPES, the uptake of glutamic acid, which is an ATP-dependent process, is significantly elevated. In MDCK-MDR1 cells, the addition of 15 mM and 25 mM HEPES increased the ATP-dependent uptake of glutamic acid by approximately 30% and 45%, respectively, compared to the control. This differential effect further supports the hypothesis that HEPES specifically influences ATP-dependent cellular processes.
| Cellular Process | Effect of HEPES (25 mM) | Associated Mechanism |
| P-glycoprotein (P-gp) Substrate Uptake | Decreased | Stimulation of P-gp efflux activity |
| Cellular ATP Levels | Increased | Stimulation of ATP production |
| Glutamic Acid (ATP-dependent) Uptake | Increased (~45%) | Enhanced ATP availability |
| Phenylalanine (ATP-independent) Uptake | No significant change | Process is not dependent on ATP |
Neuroprotective Effects in Light Exposure Studies
The role of HEPES in studies involving light exposure on neuronal cells is complex, with research highlighting significant cautionary findings rather than neuroprotective benefits. Early studies have reported that HEPES buffer, when present in culture media and exposed to light, can become toxic to cells. This phototoxicity is a critical consideration in experimental design, particularly for long-term neuronal cultures that may be subjected to ambient or fluorescent light. One 1987 study specifically identified the toxicity of light-exposed HEPES media, a finding that has influenced cell culture protocols for light-sensitive experiments. gatech.edu Therefore, when studying the effects of light on neuronal cells, the potential for HEPES to generate cytotoxic products must be taken into account to avoid confounding results.
Research in Neuronal Cell Studies
In neuronal cell studies, maintaining a stable physiological pH is paramount for cell health and function, and this compound is frequently used to achieve this. sigmaaldrich.com Its pKa of approximately 7.5 at 25°C is very close to the physiological pH of 7.36, making it an effective buffer for neuronal culture media. sigmaaldrich.comsigmaaldrich.com It is considered non-toxic to most cultured cell lines and is highly soluble in water. sigmaaldrich.comsigmaaldrich.com
Specific applications in neuroscience research include its use in culture media for specialized assays. For example, a study on glioblastoma utilized a DMEM-based explant medium supplemented with 10 mM HEPES for conducting cell circadian rhythm assays. oup.com Furthermore, HEPES is noted as the preferred buffer for glutamate (B1630785) binding assays because it helps to prevent the non-specific binding of glutamate to non-receptor materials, ensuring the accuracy of the assay results. enco.co.il
| Application Area | Key Finding/Use | Source(s) |
| General Neuronal Culture | Maintains physiological pH (pKa ~7.5); considered non-toxic. | sigmaaldrich.comsigmaaldrich.com |
| Glioblastoma Research | Used at 10 mM in media for circadian rhythm assays. | oup.com |
| Neurotransmitter Studies | Recommended buffer for glutamate binding assays to prevent non-specific binding. | enco.co.il |
Cryopreservation Research and Media Formulation
This compound plays a significant role in the formulation of cryopreservation media due to its ability to provide stable buffering capacity at low temperatures. hbdsbio.com During the freezing and thawing process, shifts in pH can be detrimental to cell viability. HEPES is less susceptible to temperature-induced pKa changes compared to bicarbonate buffers, making it an effective agent for maintaining a stable acid-base environment for frozen cells. hbdsbio.com
Research indicates that an optimal concentration of HEPES is crucial. While concentrations of 0-10 mmol/L may be insufficient, concentrations exceeding 30 mmol/L can introduce osmotic stress on the cells. hbdsbio.com Experimental data suggest that a concentration of 50 mM HEPES often achieves a good balance between pH stability and osmotic pressure control for most cell lines. hbdsbio.com Furthermore, studies have shown that combining 50 mM HEPES with a sodium phosphate buffer (Na-P) at concentrations between 20-100 mM can significantly enhance the cryopreservation outcome by further suppressing pH fluctuations during the freeze-thaw cycle. hbdsbio.com
| Buffer Component | Concentration | Finding | Source(s) |
| HEPES | 50 mM | Optimal concentration for balancing pH stability and osmotic pressure. | hbdsbio.com |
| HEPES + Na-P | 50 mM + 20-100 mM | Combination significantly reduces pH fluctuations post-thaw. | hbdsbio.com |
Applications in Diagnostic Assay Development
This compound is a common component in the formulation of diagnostic reagents. sigmaaldrich.comsigmaaldrich.com Its stable buffering capacity within the physiological pH range is valuable for a variety of diagnostic tests. For instance, it is utilized in buffers for protein quantification methods such as the bicinchoninic acid (BCA) assay. biofargo.com
An important application is in the preparation of radiopharmaceuticals for diagnostic imaging. HEPES is used as a buffer during the labeling of certain radiotracers, such as those involving Gallium-68 (⁶⁸Ga). nih.gov However, in this context, it is also considered an impurity that must be quantified and controlled within specified limits set by regulatory bodies like the European Pharmacopoeia. nih.gov Consequently, reliable analytical methods, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), have been developed to rapidly quantify HEPES levels in final radiotracer preparations to ensure they are safe for clinical use. nih.gov
Role in Plant Studies (e.g., Grinding Buffer)
In the field of plant science, this compound is utilized as a component of grinding buffers. biofargo.com When plant tissues are homogenized to extract proteins, enzymes, or organelles, the rupture of vacuoles can release acidic contents, causing a rapid drop in pH. This acidification can lead to the denaturation of proteins and the loss of enzymatic activity. The inclusion of HEPES in the grinding buffer helps to maintain a stable pH during the extraction process, thereby preserving the integrity and biological activity of the extracted macromolecules. biofargo.com
Methodological Considerations for Hepes Sodium Salt Buffer Preparation and Optimization
Preparation Strategies for Buffer Solutions (e.g., Free Acid and Sodium Salt Mixing)
HEPES buffer solutions can be prepared using several distinct methods, with the choice of method often depending on the specific experimental requirements, such as the final ionic strength. sigmaaldrich.com
One common method involves starting with HEPES free acid. researchgate.netaatbio.com The free acid is dissolved in deionized water, and the pH is adjusted to the desired value by titrating with a strong base, typically sodium hydroxide (B78521) (NaOH). researchgate.netaatbio.comhbdsbio.com This process results in the in-situ formation of the HEPES sodium salt. It is crucial to dissolve the HEPES powder in a volume smaller than the final desired volume to leave room for the addition of the base during pH adjustment. youtube.com After the target pH is reached, the solution is brought up to the final volume with deionized water. aatbio.comhbdsbio.com
An alternative strategy involves mixing equimolar stock solutions of HEPES free acid and this compound. sigmaaldrich.comprotocol-online.org By combining these two solutions in approximately equal volumes, a buffer close to the pKa can be achieved. sigmaaldrich.com Fine adjustments to the final pH can then be made by back-titrating with either the acidic or the basic stock solution. sigmaaldrich.com This method allows for the preparation of a buffer at a specific pH without introducing other ions from a titrant like NaOH.
A third method involves starting with only the this compound and adjusting the pH downwards using an acid, such as hydrochloric acid (HCl). researchgate.net However, this approach is often less desirable as it introduces chloride ions, resulting in a buffer solution containing a half-equivalent of sodium chloride. sigmaaldrich.com This additional ionic strength can significantly alter the osmolality of the solution, which may be a critical factor in many biological experiments. sigmaaldrich.com
Table 1: Comparison of this compound Buffer Preparation Strategies
| Preparation Strategy | Starting Materials | Titrant | Key Characteristics | Considerations |
|---|---|---|---|---|
| Titration of Free Acid | HEPES Free Acid, Deionized Water | Sodium Hydroxide (NaOH) | Forms this compound in situ. researchgate.nethbdsbio.com | Simple and common method. aatbio.com Allows for precise pH control. |
| Mixing Equimolar Solutions | HEPES Free Acid, this compound | Small amounts of either stock solution for final adjustment | Avoids introduction of non-HEPES ions during pH adjustment. sigmaaldrich.com | Requires two separate stock solutions. protocol-online.org |
| Titration of Sodium Salt | this compound, Deionized Water | Hydrochloric Acid (HCl) | Introduces additional ions (Na⁺ and Cl⁻). sigmaaldrich.com | Significantly increases the ionic strength and osmolality of the final buffer. sigmaaldrich.com |
Impact of Buffer Concentration on Experimental Outcomes
The concentration of the HEPES buffer can have a significant impact on experimental results, and the optimal concentration varies depending on the application. hbdsbio.com
In cell culture, HEPES is often used as a supplementary buffer to the standard sodium bicarbonate system to provide additional pH stability, especially when cultures are manipulated outside of a CO₂ incubator. casebioscience.com The typically recommended final concentration of HEPES in cell culture media ranges from 10 to 25 mM. sigmaaldrich.com While a concentration of 20 mmol/L is generally sufficient for good buffering capacity without cellular toxicity, higher concentrations may be needed for specific cell lines or conditions. hbdsbio.comhopaxfc.com For instance, studies on algal cultures have shown that while 20 and 40 mM HEPES increased cell numbers under high light stress, concentrations of 60 and 80 mM had a suppressive effect on growth. researchgate.net
Research on transporter proteins has demonstrated that HEPES concentration can directly influence cellular processes. A study on P-glycoprotein (P-gp) substrates in Caco-2 and MDCK-MDR1 cells found that increasing HEPES concentration significantly altered transport and uptake. nih.govnih.gov While a 10 mM concentration had little effect, raising the concentration to 15 mM and 25 mM substantially diminished the uptake of P-gp substrates like cyclosporine-A, ritonavir, and lopinavir. nih.gov The study suggested this effect was due to HEPES stimulating the production of ATP, which in turn enhanced the activity of the ATP-dependent P-gp efflux pump. nih.govnih.gov This was further supported by the observation that the uptake of ATP-dependent glutamic acid was elevated by 30% and 45% in the presence of 15 mM and 25 mM HEPES, respectively, while the uptake of ATP-independent phenylalanine remained unchanged. nih.govnih.gov
In the context of protein transfection, a concentration of 20 mM HEPES has been identified as optimal for enhancing the delivery of proteins into various mammalian cells. hopaxfc.comnih.gov Increasing the concentration to 50 mM did not provide a significant improvement in transfection efficiency but also did not show adverse effects on cell viability, indicating low cytotoxicity. hopaxfc.comnih.gov
Table 2: Research Findings on the Impact of HEPES Buffer Concentration
| Application | Concentration Range | Observed Effect | Reference(s) |
|---|---|---|---|
| General Cell Culture | 10 - 25 mM | Provides pH stability; generally non-toxic. | sigmaaldrich.com |
| Algal Culture | 20 - 40 mM | Increased cell numbers under high light stress. | researchgate.net |
| Algal Culture | 60 - 80 mM | Suppressed cell growth under high light stress. | researchgate.net |
| P-gp Substrate Transport | 15 - 25 mM | Diminished uptake of substrates (e.g., cyclosporine-A); stimulated ATP production. | nih.govnih.gov |
| Amino Acid Transport | 15 - 25 mM | Elevated uptake of ATP-dependent glutamic acid; no change for ATP-independent phenylalanine. | nih.govnih.gov |
| Protein Transfection | 20 mM | Optimal concentration for enhancing transfection efficiency. | hopaxfc.comnih.gov |
| Protein Transfection | 30 - 50 mM | No significant increase in efficiency over 20 mM; no observed cytotoxicity. | nih.gov |
Compatibility with Specific Reagents and Assay Interference (e.g., Folin-Ciocalteu Assay, Biuret Assay, Redox Studies)
While HEPES is a versatile buffer, it is not universally compatible and can interfere with certain biochemical assays and experimental systems.
Folin-Ciocalteu Assay : HEPES is known to interfere with the Folin-Ciocalteu protein assay. sigmaaldrich.comchemicalbook.com This assay relies on the reduction of a phosphomolybdic/phosphotungstic acid complex by phenols and other reducing substances. HEPES can interfere with this reaction, leading to inaccurate estimations of total phenolic content or protein concentration. sigmaaldrich.com
Biuret Assay : In contrast to its incompatibility with the Folin-Ciocalteu method, HEPES does not interfere with the Biuret protein assay. sigmaaldrich.com The Biuret test is based on the formation of a coordination complex between copper(II) ions and the peptide bonds of proteins in an alkaline solution. wikipedia.org This makes it a suitable alternative for protein quantification in HEPES-buffered solutions.
Redox Studies : HEPES is generally not recommended for redox studies due to its potential to form free radicals. chemicalbook.com Research has shown that when exposed to ambient light, HEPES-containing solutions can produce hydrogen peroxide, which can be cytotoxic and interfere with redox-sensitive experiments. chemicalbook.comhopaxfc.com Furthermore, studies have demonstrated that in the presence of Au(III), HEPES can generate nitrogen-centered cationic free radicals that cause oxidative DNA damage. nih.govresearchgate.net Other research suggests that HEPES can act as a source of superoxide (B77818) and may contribute to the prooxidant effects of certain metals. nih.govresearchgate.net It has also been shown to be unsuitable for fluorescence detection of hypochlorous acid (HClO) because it can be oxidized by it. nih.gov
Table 3: Compatibility of HEPES Buffer with Common Assays and Research Areas
| Assay / System | Compatibility | Mechanism of Interference / Rationale |
|---|---|---|
| Folin-Ciocalteu Assay | No | Interferes with the redox reaction, leading to inaccurate results. sigmaaldrich.comchemicalbook.com |
| Biuret Assay | Yes | Does not interfere with the copper-peptide bond complex formation. sigmaaldrich.com |
| Redox Studies | No | Can form radicals (e.g., hydrogen peroxide, nitrogen-centered radicals) under certain conditions (light, presence of specific metals). chemicalbook.comhopaxfc.comnih.gov |
Quality Control and Bioreagent Suitability for Sensitive Research
The reliability and reproducibility of sensitive biological experiments depend heavily on the quality and purity of the reagents used, including the HEPES buffer. hbdsbio.com
High-purity HEPES raw materials should be used for buffer preparation, as impurities can negatively affect buffer performance and cellular functions. hbdsbio.comyunbangpharm.com The synthesis and purification process of HEPES can introduce impurities, making quality control at the manufacturing level crucial. yunbangpharm.com For sensitive applications such as the manufacturing of advanced therapy medicinal products, validated analytical methods like hydrophilic interaction liquid chromatography (HILIC) are used to determine the purity of HEPES and quantify related impurities, such as the N-oxide degradant. nih.gov Similarly, specific HPLC methods have been developed to quantify residual HEPES in radiopharmaceutical preparations, where it is considered a chemical impurity with strict limits. nih.gov
Proper handling and storage are critical for maintaining the integrity of HEPES buffer solutions. As HEPES can produce cytotoxic hydrogen peroxide upon exposure to ambient light, solutions should be stored in the dark whenever possible. chemicalbook.comhopaxfc.com Sterilization is another key step. HEPES solutions can be sterilized by autoclaving or by sterile filtration through a 0.2-micrometer filter. hopaxfc.com
For commercial preparations intended for sensitive applications like cell and gene therapy, manufacturers often adhere to stringent quality control standards, including cGMP-compliant manufacturing in ISO-certified facilities. casebioscience.com This ensures batch-to-batch consistency and provides buffers that are free of animal components, endotoxins, and other contaminants that could compromise research outcomes. casebioscience.comhopaxfc.com Regular validation of the buffer's pH is also a good practice to ensure it remains within the desired range. impact-malaria.com
Future Directions and Emerging Research Avenues
Development of Temperature-Independent pH Buffer Systems
The pH of buffer solutions, including those prepared with HEPES, is known to be temperature-dependent. This characteristic can pose significant challenges in experiments requiring precise pH control across varying temperatures, such as cryopreservation or reactions conducted at elevated temperatures. Research is being conducted to develop temperature-independent pH (TIP) buffer systems. This typically involves combining buffers with opposing temperature coefficients of pH change illinois.edunih.govgoogle.com.
Studies have quantified the pH changes of common buffers, including HEPES, at low temperatures. For instance, the apparent pH of a HEPES buffer initially at pH 7.0 at room temperature has been shown to increase when the temperature is lowered nih.gov. Conversely, other buffers like phosphate (B84403) exhibit a decrease in apparent pH under similar conditions nih.gov. By carefully combining such buffers, researchers aim to create formulations where the temperature-induced pH shifts of the individual components cancel each other out, resulting in a buffer system that maintains a more stable pH across a broader temperature range illinois.edunih.govgoogle.com. The development of such TIP buffers utilizing components like HEPES sodium salt is crucial for improving the reliability and reproducibility of experiments conducted under non-ambient temperature conditions illinois.edu.
Exploration of Novel Interactions with Biological Macromolecules
HEPES is generally recognized for its minimal interaction with biological macromolecules, a property that contributes to its widespread use in biological research scbt.comcenmed.comsigmaaldrich.combiofargo.com. However, a deeper understanding and potential exploitation of specific interactions between this compound and various biological molecules represent an active area of research.
While often considered inert, biological buffers, including Good's buffers like HEPES, can exhibit interactions with certain substances, such as metal ions researchgate.net. Research has indicated that piperazinic buffers, such as HEPES, can undergo complexation with magnesium ions, which has been observed to accelerate the corrosion of magnesium in pseudo-physiological solutions researchgate.net. Further exploration of these interactions is important for applications involving metal-containing systems or materials.
Conversely, studies are also investigating the potential for beneficial interactions. For example, research has analyzed the capacity of this compound, among other buffers, to help protect the native structure of bovine serum albumin (BSA) against thermal denaturation researchgate.net. Understanding the molecular basis of such protective or interactive effects could lead to the design of optimized buffer systems for specific protein handling, stabilization, or enzymatic applications. Continued research in this area aims to fully characterize these interactions and determine how the properties of this compound can be best leveraged in complex biological matrices scbt.comcenmed.comsigmaaldrich.combiofargo.comresearchgate.netbostonbioproducts.com.
Optimization for High-Throughput Screening and Automation
High-throughput screening (HTS) and automated laboratory workflows are essential for accelerating research and discovery processes, particularly in drug development and biological assays. The reliability and consistency of buffer systems are paramount in these miniaturized and automated settings. Research is focused on optimizing the use of buffers like this compound within HTS and automated platforms.
HEPES is frequently employed in HTS assays due to its stable buffering capacity within a physiologically relevant pH range nih.govacs.orgnih.govmdpi.com. Optimization efforts include determining the ideal concentration and formulation of this compound for specific automated assay types to ensure minimal interference and optimal reaction kinetics nih.govnih.gov. This involves evaluating factors such as buffer concentration, ionic strength, and compatibility with detection methods (e.g., fluorescence-based assays where buffer components could potentially quench signals) nih.gov. The goal is to ensure that the buffering system remains effective and does not introduce variability or artifacts in high-density plate formats and automated liquid handling systems acs.orgmdpi.com. Continued research aims to refine protocols and formulations to maximize the efficiency, accuracy, and reproducibility of HTS and automated workflows utilizing this compound nih.govacs.orgnih.govmdpi.com.
Advanced Characterization of Buffering Dynamics in Complex Biological Environments
Maintaining stable pH in complex biological environments, such as cell cultures or tissue samples, presents unique challenges due to metabolic activity, CO2 exchange, and the presence of numerous interacting molecules. Advanced research is focused on gaining a more detailed understanding of the buffering dynamics of this compound within these intricate systems.
While HEPES is widely used in cell culture as an alternative or supplement to bicarbonate buffering, particularly for its ability to maintain pH despite changes in CO2 concentration, its behavior in live-cell systems is still an area of investigation cenmed.comwikipedia.orgnih.gov. Studies are utilizing real-time pH measurements in live-cell culture to evaluate the effectiveness of different buffering regimes, including those containing HEPES, and to identify potential limitations or non-intuitive outcomes nih.gov.
Q & A
Q. How do I prepare a HEPES sodium salt buffer for cell culture experiments, and what factors influence its pH stability?
- Methodological Answer : To prepare a 0.1 M HEPES buffer at pH 8.0:
Calculate the required mass of this compound (MW = 260.29 g/mol) using the formula:
.
For 1 L, use 26.03 g.
Dissolve in deionized water, adjust pH with NaOH or KOH (HEPES pKa = 7.5 at 25°C), and verify using a calibrated pH meter .
- Key Considerations :
- This compound’s effective buffering range is pH 6.6–8.2. Avoid exceeding this range to prevent instability .
- Use ultrapure water (≥18 MΩ·cm resistivity) to minimize ionic contamination .
Q. What analytical methods are recommended to verify this compound purity and batch consistency?
- Methodological Answer :
- Titration : Confirm ≥99.0% purity via acid-base titration .
- Spectrophotometry : Check absorbance at 260 nm and 280 nm (≤0.2 for 1 M solution) to detect organic impurities .
- Inductively Coupled Plasma (ICP) : Quantify trace cations (e.g., Fe ≤0.0005%, Ca ≤0.0005%) and anions (e.g., Cl⁻ ≤0.05%) using protocols in product certificates of analysis (CoA) .
Q. How does this compound compare to other biological buffers (e.g., Tris, PBS) in cell viability assays?
- Methodological Answer :
- HEPES is non-volatile and maintains pH stability in CO₂-free environments, unlike bicarbonate buffers. For viability assays:
Prepare parallel cultures with HEPES (e.g., 10–25 mM) and control buffers.
Monitor cell growth and apoptosis markers (e.g., Annexin V) over 48–72 hours.
- Note : HEPES may chelate divalent cations (e.g., Mg²⁺) at high concentrations; supplement media with 1–2 mM MgCl₂ if needed .
Advanced Research Questions
Q. How can I resolve contradictory data in protein crystallization trials when using this compound buffers?
- Methodological Answer :
- Step 1 : Verify buffer preparation consistency (e.g., pH drift due to temperature changes; HEPES ΔpKa = -0.014/°C). Use pre-chilled solutions (4°C) for crystallization screens .
- Step 2 : Assess ionic interference by testing alternative formulations (e.g., replace NaCl with potassium acetate in Hampton Research kits) .
- Step 3 : Use dynamic light scattering (DLS) to detect protein aggregation caused by trace metal contaminants (e.g., Fe³⁺) .
Q. What experimental design considerations are critical when using this compound in flow cytometry staining protocols?
- Methodological Answer :
- Buffer Composition : Use HEPES-buffered HBSS (e.g., 10 mM HEPES, 2% FBS, 0.1% sodium azide) to stabilize pH during prolonged staining.
- Fluorophore Compatibility : Avoid HEPES with pH-sensitive dyes (e.g., pHrodo™), as its buffering capacity may alter emission spectra .
- Validation : Include a no-HEPES control to rule out buffer-induced fluorescence quenching .
Q. How do trace impurities in this compound impact sensitive molecular assays (e.g., PCR, CRISPR-Cas9)?
- Methodological Answer :
- Problem-Shooting Workflow :
Test Batch Variability : Compare PCR efficiency (ΔCq values) across HEPES batches using a standardized template.
DNase/RNase Contamination : Pre-treat buffer with 0.1% DEPC or use ultrapure-grade HEPES .
Metal Chelation : Add EDTA (0.1–1 mM) to mitigate Mg²⁺ depletion in CRISPR reactions .
Q. What statistical approaches are recommended for analyzing HEPES-induced variability in multi-omics datasets?
- Methodological Answer :
- Data Normalization : Use batch correction tools (e.g., ComBat in R) to account for HEPES lot variations.
- Multivariate Analysis : Apply PCA to isolate HEPES-related variance in metabolomics/lipidomics profiles .
- Reproducibility : Replicate experiments across ≥3 independent HEPES batches and report inter-batch CV% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
